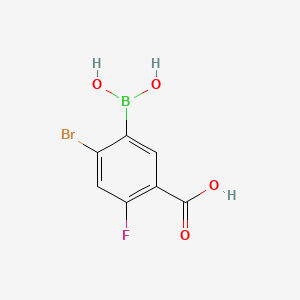
5-Borono-4-bromo-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Borono-4-bromo-2-fluorobenzoic acid is a halogenated benzoic acid derivative. This compound is characterized by the presence of boronic acid, bromine, and fluorine substituents on the benzene ring. It is commonly used in organic synthesis, particularly in the formation of biaryl compounds through palladium-catalyzed cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Borono-4-bromo-2-fluorobenzoic acid typically involves multiple stepsThe reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and cost efficiency. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-Borono-4-bromo-2-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The boronic acid group allows for Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Solvents: Such as methanol and toluene.
Bases: Potassium carbonate or sodium hydroxide.
Major Products
The major products formed from these reactions include biaryl compounds, which are important intermediates in pharmaceuticals and agrochemicals .
Scientific Research Applications
5-Borono-4-bromo-2-fluorobenzoic acid is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Used in the synthesis of complex organic molecules.
Biology: Employed in the development of molecular probes and imaging agents.
Medicine: Utilized in the synthesis of potential drug candidates.
Industry: Applied in the production of advanced materials and polymers
Mechanism of Action
The mechanism of action of 5-Borono-4-bromo-2-fluorobenzoic acid primarily involves its role as a reagent in coupling reactions. The boronic acid group interacts with palladium catalysts to form intermediate complexes, which then undergo transmetalation and reductive elimination to form the desired biaryl products .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobenzoic acid
- 2-Bromo-4-fluorobenzoic acid
- 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid
Uniqueness
5-Borono-4-bromo-2-fluorobenzoic acid is unique due to the presence of both boronic acid and halogen substituents, which make it highly reactive and versatile in various synthetic applications. Its ability to participate in Suzuki-Miyaura coupling reactions distinguishes it from other similar compounds .
Biological Activity
5-Borono-4-bromo-2-fluorobenzoic acid is an organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H5BrF2O2B. The compound features a boronic acid group, bromine, and fluorine substituents on a benzoic acid framework. These structural components are significant as they influence the compound's reactivity and interactions with biological targets.
Reversible Covalent Bond Formation : The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in enzyme inhibition studies, where the compound may act as a competitive inhibitor by binding to active sites on enzymes.
Suzuki-Miyaura Coupling Reactions : The boronic acid group also allows for participation in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This has implications for drug development, where complex molecules are often required.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially through its interaction with specific receptors or enzymes involved in inflammation.
- Anticancer Activity : The presence of halogen substituents (bromine and fluorine) may enhance its efficacy against cancer cells by influencing cellular signaling pathways or inducing apoptosis.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can lead to altered biochemical pathways relevant to disease states.
Case Studies
- Anti-inflammatory Effects : In a study exploring the anti-inflammatory effects of similar compounds, researchers found that modifications in the halogen substituents significantly influenced the potency of the compounds against inflammatory markers in vitro. This suggests that this compound might also exhibit similar effects, warranting further investigation .
- Anticancer Potential : A comparative analysis of halogenated benzoic acids revealed that compounds with both bromine and fluorine exhibited enhanced cytotoxicity against various cancer cell lines. This points to the potential for this compound to serve as a lead compound in anticancer drug development .
- Enzyme Interaction Studies : In vitro assays demonstrated that this compound could effectively inhibit certain enzymes involved in metabolic pathways, suggesting its utility as a biochemical probe for studying enzyme functions .
Data Table: Summary of Biological Activities
Properties
Molecular Formula |
C7H5BBrFO4 |
|---|---|
Molecular Weight |
262.83 g/mol |
IUPAC Name |
5-borono-4-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C7H5BBrFO4/c9-5-2-6(10)3(7(11)12)1-4(5)8(13)14/h1-2,13-14H,(H,11,12) |
InChI Key |
ISVPELQRJPPRIW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1Br)F)C(=O)O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















